4-(3-Nitrophenyl)butan-2-ol

Catalog No.
S15936442
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Nitrophenyl)butan-2-ol

Product Name

4-(3-Nitrophenyl)butan-2-ol

IUPAC Name

4-(3-nitrophenyl)butan-2-ol

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7-8,12H,5-6H2,1H3

InChI Key

MIWOGVDYBDRDAD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC=C1)[N+](=O)[O-])O

4-(3-Nitrophenyl)butan-2-ol is a chemical compound characterized by its unique structure, which includes a butan-2-ol backbone substituted with a 3-nitrophenyl group. This compound has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both hydroxyl and nitro functional groups contributes to its reactivity and biological activity, making it a versatile molecule for research and development.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes.
  • Reduction: The nitro group can be reduced to an amino group, altering the compound's properties and enhancing its biological activity.
  • Substitution Reactions: The hydroxyl and nitro groups can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are critical for modifying the compound to enhance its functionality for specific applications.

The synthesis of 4-(3-Nitrophenyl)butan-2-ol typically involves multi-step organic reactions:

  • Nitration: A suitable aromatic precursor undergoes nitration to introduce the nitro group.
  • Formation of Butanol Moiety: The butanol component is synthesized through various methods, including alkylation reactions.
  • Coupling Reaction: The nitrophenyl group is then coupled with the butanol moiety under controlled conditions.

These synthetic routes often require careful control of reaction conditions, including temperature and pH, to optimize yield and purity.

4-(3-Nitrophenyl)butan-2-ol has potential applications in several areas:

  • Medicinal Chemistry: Its structural features may allow it to act as a lead compound for the development of new pharmaceuticals.
  • Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
  • Materials Science: Its unique properties may be exploited in the development of novel materials or catalysts.

Interaction studies involving 4-(3-Nitrophenyl)butan-2-ol focus on its reactivity with biological macromolecules such as enzymes and receptors. Understanding these interactions is crucial for elucidating its potential therapeutic effects or toxicity. Current literature indicates that compounds with similar structures often exhibit significant biochemical interactions that could lead to valuable insights into their mechanisms of action .

Several compounds share structural similarities with 4-(3-Nitrophenyl)butan-2-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(2-Chloro-6-nitrophenyl)butan-2-olContains a chloro substituentEnhanced reactivity due to the presence of chlorine
4-(4-Nitrophenyl)butan-2-olSubstituted with a para-nitrophenyl groupDifferent electronic properties affecting reactivity
2-Methyl-4-(3-nitrophenyl)-3-butyn-2-olContains a butynol moietyOffers different synthetic pathways due to triple bond

The unique combination of the hydroxyl group and the nitro substituent in 4-(3-Nitrophenyl)butan-2-ol distinguishes it from these similar compounds. This configuration not only influences its chemical reactivity but also enhances its potential biological activity compared to derivatives lacking these specific substituents .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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